Cas no 1311487-56-5 (N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide)

N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 1311487-56-5
- EN300-26684495
- Z1037457984
- N-(2-cyano-3-methylbutan-2-yl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide
- AKOS032999913
- N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide
- 1-Piperidineacetamide, N-(1-cyano-1,2-dimethylpropyl)-2-(1,3-dioxolan-2-yl)-
- N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide
-
- インチ: 1S/C16H27N3O3/c1-12(2)16(3,11-17)18-14(20)10-19-7-5-4-6-13(19)15-21-8-9-22-15/h12-13,15H,4-10H2,1-3H3,(H,18,20)
- InChIKey: HTDGFFQDVKLWMX-UHFFFAOYSA-N
- ほほえんだ: O1CCOC1C1CCCCN1CC(NC(C#N)(C)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 309.20524173g/mol
- どういたいしつりょう: 309.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.6Ų
N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684495-0.1g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26684495-2.5g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26684495-0.5g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26684495-5.0g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
Enamine | EN300-26684495-1.0g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
Enamine | EN300-26684495-0.25g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26684495-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26684495-1g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 90% | 1g |
$770.0 | 2023-09-12 | |
Enamine | EN300-26684495-10.0g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26684495-5g |
N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |
1311487-56-5 | 90% | 5g |
$2235.0 | 2023-09-12 |
N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamideに関する追加情報
Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide and Its Significance in Modern Chemical Biology
N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide (CAS No. 1311487-56-5) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a convergence of advanced synthetic chemistry and biological activity. Its unique framework, incorporating both cyano and dioxolan groups, positions it as a promising candidate for various therapeutic applications.
The molecular structure of N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide is designed to interact with biological targets in a highly specific manner. The presence of the cyano group enhances its reactivity and binding affinity, while the dioxolan moiety contributes to its stability and bioavailability. These features make it an attractive scaffold for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways with high precision. N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide has emerged as a key player in this landscape due to its multifaceted properties. Its ability to interact with enzymes and receptors has been explored in several preclinical studies, demonstrating its potential as an inhibitor or modulator of various biological processes.
The compound's efficacy has been particularly highlighted in studies targeting neurological disorders. The piperidine ring in its structure is known to enhance penetration through the blood-brain barrier, making it an ideal candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent research has shown that derivatives of this compound can significantly reduce the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Beyond neurological applications, N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide has shown promise in combating inflammatory diseases. Its molecular design allows it to inhibit key inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms. Preliminary clinical trials have reported encouraging results in patients with rheumatoid arthritis and other chronic inflammatory conditions.
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide involves a series of complex chemical reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. The use of catalytic methods has further improved the efficiency of the synthesis process, making it more scalable for industrial production.
The pharmacokinetic properties of this compound have been extensively studied to optimize its delivery and efficacy. Research has focused on enhancing its bioavailability by modifying its solubility and metabolic stability. These efforts have led to the development of novel formulations that improve its absorption and distribution within the body.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-y)piperidin - 1 - ylacetamide
1311487-56-5 (N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide) 関連製品
- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)
- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 2649011-86-7((1-isocyanatoethyl)cycloheptane)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)